BENGHE Validation & Comparative

Check Availability & Pricing

Nodinitib-1 Selectivity Profile Against NOD2: A
Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Nodinitib-1
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, objective comparison of the selectivity profile of
Nodinitib-1 against the Nucleotide-binding Oligomerization Domain-containing protein 2
(NOD2). The information presented is supported by experimental data and detailed
methodologies to aid in the evaluation of this compound for research and drug development
purposes.

Introduction to Nodinitib-1 and NOD2 Signaling

Nodinitib-1, also known as ML130, is a potent and selective small molecule inhibitor of NOD1,
an intracellular pattern recognition receptor crucial to the innate immune system.[1][2][3] NOD1
and its close homolog NOD2 are responsible for detecting specific peptidoglycan fragments
from bacteria, which triggers a signaling cascade.[4] Activation of NOD2 leads to the
recruitment of the kinase RIPK2, subsequent activation of the transcription factor NF-kB, and
the production of pro-inflammatory cytokines. Given that dysregulation of the NOD2 pathway is
implicated in a variety of inflammatory diseases, it represents a significant target for therapeutic
development.

Nodinitib-1 Selectivity Profiling

Nodinitib-1 was discovered through a high-throughput screening campaign and has been
extensively characterized as a highly selective inhibitor of NOD1, demonstrating significantly
lower activity against NOD2.[3]
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Comparative Inhibitory Activity

The inhibitory potency of Nodinitib-1 against NOD1 and NOD2 is summarized in the table
below, alongside data for another known dual NOD1/NOD2 inhibitor for comparison.

Selectivity (NOD2
Compound Target IC50 (pM)

IC50 / NOD1 IC50)
Nodinitib-1 (ML130) NOD1 0.56 ~36-fold
NOD2 >20
NOD-IN-1 NOD1 5.74 ~1.1-fold
NOD2 6.45

Data compiled from
multiple sources. The
IC50 value for
Nodinitib-1 against
NOD2 was
determined to be
greater than the
highest concentration
tested in the primary

screening assay.

Off-Target Kinase Selectivity

To further assess its specificity, Nodinitib-1 was profiled against an extensive panel of 443
kinases at a concentration of 10 uM. The results of this KinomeScreen revealed a high degree
of selectivity, with only minimal off-target activity observed against a small number of kinases.

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b1677340?utm_src=pdf-body
https://www.benchchem.com/product/b1677340?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677340?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

Kinase Target % of Control @ 10 pM
Aurora Kinase B (AURK B) 21%

Aurora Kinase C (AURK C) 23%

Fms-like tyrosine kinase 3 (FLT3) 27%

RIO kinase 2 (RIOK?2) 6%

This data indicates that Nodinitib-1 exhibits very
weak inhibitory activity against these kinases,
even at a high concentration, underscoring its
high selectivity for NOD1.

Experimental Protocols

NOD1/NOD2 Inhibition Assay (NF-kB Luciferase
Reporter Assay)

This cell-based functional assay is employed to quantify the inhibitory activity of compounds on
the NOD1 and NOD2 signaling pathways.

Materials:

HEK?293T cells

e Plasmids: pNF-kB-Luc (luciferase reporter), pRL-TK (Renilla luciferase for normalization),
and a human NOD1 or NOD2 expression vector

e Transfection reagent (e.g., Lipofectamine 2000)

e Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum
(FBS)

¢ NOD1 agonist (e.g., C12-iE-DAP) or NOD2 agonist (e.g., L18-MDP)
e Dual-Glo Luciferase Assay System

e Luminometer
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Procedure:

e Cell Seeding: HEK293T cells are seeded into 96-well plates at a density of 2 x 10"4 cells per
well and incubated overnight.

o Transfection: The cells are co-transfected with the NF-kB luciferase reporter plasmid, the
Renilla luciferase control plasmid, and either the human NOD1 or NOD2 expression plasmid.

o Compound Treatment: Following a 24-hour transfection period, the culture medium is
replaced with fresh medium containing serial dilutions of Nodinitib-1 or a vehicle control.
The cells are incubated for 1 hour.

e Agonist Stimulation: The respective NOD1 or NOD2 agonist is added to the wells to
stimulate the signaling cascade.

 Incubation: The plates are incubated for an additional 6 to 8 hours at 37°C.

e Lysis and Luminescence Measurement: The cells are lysed, and both firefly and Renilla
luciferase activities are measured sequentially using a luminometer according to the
manufacturer's instructions for the luciferase assay system.

» Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to
control for variations in cell number and transfection efficiency. The half-maximal inhibitory
concentration (IC50) values are then calculated by fitting the dose-response data to a four-
parameter logistic equation.

Kinase Selectivity Profiling (KinomeScreen)

This biochemical assay provides a broad assessment of a compound's selectivity against a
large panel of kinases.

Materials:
e A panel of purified recombinant kinases
o Specific peptide substrates for each kinase

e 3P-y-ATP
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e Nodinitib-1

« Filter plates
 Scintillation counter
Procedure:

» Reaction Setup: Kinase reactions are prepared in a multi-well plate, with each well
containing a specific kinase, its corresponding peptide substrate, and the test compound
(Nodinitib-1 at a fixed concentration, e.g., 10 uM) in a standardized kinase reaction buffer.

e Reaction Initiation: The kinase reaction is initiated by the addition of 33P-y-ATP.

 Incubation: The reaction mixtures are incubated at room temperature for a defined period,
typically 20 to 30 minutes, to allow for substrate phosphorylation.

e Termination and Washing: The reactions are terminated, and the reaction mixtures are
spotted onto filter plates. The filters are then washed extensively to remove any
unincorporated 33P-y-ATP.

» Detection: The filter plates are dried, and the amount of radioactivity incorporated into the
peptide substrate in each well is quantified using a scintillation counter.

o Data Analysis: The measured radioactivity is directly proportional to the kinase activity. The
percentage of control activity is determined by comparing the kinase activity in the presence
of the test compound to that of a vehicle control.

Visualizations
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Caption: A simplified diagram of the NOD2 signaling pathway leading to NF-kB activation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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